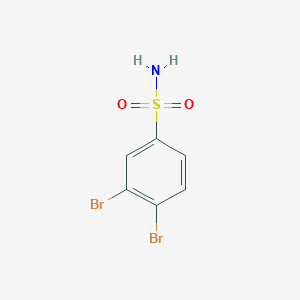

3,4-Dibromobenzenesulfonamide

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry

Benzenesulfonamides represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). This functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold lies in the ability to modify the benzene ring with various substituents, thereby fine-tuning the molecule's steric and electronic properties.

The introduction of halogen atoms, such as bromine, onto the benzene ring is a common strategy to modulate the compound's reactivity and biological activity. The position and number of halogen atoms can significantly influence properties like lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of 3,4-Dibromobenzenesulfonamide, the presence of two adjacent bromine atoms creates a distinct electronic environment and steric profile, setting it apart from its mono-halogenated or differently substituted counterparts.

Significance in Organic Synthesis and Medicinal Chemistry Research

The primary significance of this compound in academic research lies in its role as a precursor and a key intermediate in the synthesis of more complex molecules. The bromine atoms serve as reactive handles, allowing for a variety of chemical transformations, including cross-coupling reactions, to introduce new functional groups.

In the realm of medicinal chemistry, the benzenesulfonamide moiety is a well-established pharmacophore, particularly known for its ability to inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govsci-hub.semdpi.comnih.gov The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining the inhibitory potency and selectivity towards different CA isoforms. nih.govsci-hub.semdpi.comnih.gov Research has shown that halogenated benzenesulfonamides can exhibit enhanced binding to the zinc ion within the active site of these enzymes. sci-hub.senih.gov The specific 3,4-dibromo substitution pattern can influence the orientation of the inhibitor within the enzyme's active site, potentially leading to improved affinity and selectivity. sci-hub.senih.gov

For instance, this compound has been utilized as a starting material in the synthesis of acylsulfonamide derivatives with anti-proliferative properties. acs.org This highlights its utility in generating novel compounds for cancer research.

A related compound, 2-Amino-3,4-dibromobenzenesulfonamide, can be synthesized from 3,4-dibromoaniline (B1580990) through a reaction with chlorosulfonic acid. ethz.ch This synthetic route provides a basis for creating a variety of substituted this compound analogs for further investigation.

Overview of Current Research Trajectories and Gaps

Current research involving the this compound scaffold is largely integrated into broader studies on substituted benzenesulfonamides as enzyme inhibitors. The focus is often on understanding how different substitution patterns on the benzene ring affect the biological activity of the resulting compounds. The role of the bromine atoms in directing the binding of these molecules to their targets is an area of active investigation.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFBZKIXIQRRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dibromobenzenesulfonamide and Analogous Compounds

Direct Synthesis Routes for 3,4-Dibromobenzenesulfonamide

The direct synthesis of this compound can be primarily achieved through two main strategies: the amination of a pre-synthesized sulfonyl chloride or the bromination of a suitable benzenesulfonamide (B165840) precursor.

Preparation from 3,4-Dibromobenzenesulfonyl Chloride

The most straightforward method for the synthesis of this compound is the reaction of 3,4-dibromobenzenesulfonyl chloride with ammonia (B1221849). This reaction is a nucleophilic substitution at the sulfonyl group, where ammonia acts as the nucleophile, displacing the chloride. alrasheedcol.edu.iq

The general procedure involves dissolving 3,4-dibromobenzenesulfonyl chloride in a suitable inert solvent, followed by the addition of an aqueous ammonia solution. The reaction mixture is typically stirred and may be heated to facilitate the completion of the reaction. alrasheedcol.edu.iq The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the this compound product, which is typically a solid, can be isolated by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Table 1: Reaction Parameters for the Amination of 3,4-Dibromobenzenesulfonyl Chloride

| Parameter | Condition |

| Reactants | 3,4-Dibromobenzenesulfonyl Chloride, Aqueous Ammonia |

| Solvent | Water, or a co-solvent system if solubility is an issue |

| Temperature | Typically room temperature to gentle heating (e.g., in a water bath) |

| Reaction Time | 5-15 minutes, or until completion as monitored by TLC |

| Work-up | Cooling in an ice bath, followed by vacuum filtration |

| Purification | Washing with cold distilled water, recrystallization |

Bromination of Precursor Aminobenzenesulfonamides

An alternative approach to this compound is the direct bromination of an appropriate aminobenzenesulfonamide precursor. For instance, the bromination of 4-aminobenzenesulfonamide could potentially yield the desired 3,4-dibromo product, although regioselectivity can be a challenge. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the sulfonamide group, bromination would be expected to occur at the positions ortho to the amino group, which are the 3 and 5 positions. To achieve the 3,4-dibromo substitution pattern, a different precursor or a more complex synthetic strategy might be required.

While direct bromination of benzenesulfonamide itself can lead to brominated products, controlling the position and number of bromine atoms added can be difficult. For example, the bromination of benzenesulfonamide can lead to the formation of N,N-dibromobenzenesulfonamide, where the bromine atoms are attached to the nitrogen of the sulfonamide group rather than the benzene (B151609) ring. researchgate.net

Synthesis of Key Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key intermediates, most notably 3,4-dibromobenzenesulfonyl chloride.

Preparation of 3,4-Dibromobenzenesulfonyl Chloride

3,4-Dibromobenzenesulfonyl chloride is a crucial intermediate that is not readily commercially available and must be synthesized. A common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. In this case, 1,2-dibromobenzene (B107964) would be the starting material. The reaction typically involves treating 1,2-dibromobenzene with chlorosulfonic acid.

Another viable route for the synthesis of substituted benzenesulfonyl chlorides involves a Sandmeyer-type reaction starting from a substituted aniline. For 3,4-dibromobenzenesulfonyl chloride, this would involve the diazotization of 3,4-dibromoaniline (B1580990) followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

A patent describes a general process for preparing aromatic sulfonyl halides from aromatic methyl sulfides. google.com This method involves the chlorination of the corresponding aryl methyl sulfide (B99878). Thus, 3,4-dibromophenyl methyl sulfide could be a precursor to 3,4-dibromobenzenesulfonyl chloride.

Furthermore, sulfonyl chlorides can be prepared from sulfonyl hydrazides by reacting them with N-chlorosuccinimide (NCS). nih.gov

Table 2: Potential Synthetic Routes to 3,4-Dibromobenzenesulfonyl Chloride

| Starting Material | Reagents | Key Transformation |

| 1,2-Dibromobenzene | Chlorosulfonic acid | Electrophilic Aromatic Substitution (Chlorosulfonation) |

| 3,4-Dibromoaniline | NaNO₂, HCl, SO₂, CuCl | Diazotization followed by Sandmeyer-type reaction |

| 3,4-Dibromophenyl methyl sulfide | Chlorine, Water | Oxidative Chlorination |

| 3,4-Dibromobenzenesulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Oxidation |

Synthesis of Variously Substituted Bromobenzenesulfonamide Precursors

The synthesis of various substituted bromobenzenesulfonamide precursors generally involves standard aromatic electrophilic substitution reactions. For example, to synthesize a precursor like 4-aminobenzenesulfonamide, one could start with the nitration of benzenesulfonamide, followed by the reduction of the nitro group to an amino group.

Bromination of benzenesulfonamide or its derivatives can be achieved using various brominating agents. The choice of reagent and reaction conditions will determine the position and degree of bromination. The synthesis of a specific isomer like 3-bromobenzenesulfonamide (B181283) or 4-bromobenzenesulfonamide (B1198654) would require careful consideration of the directing effects of the substituents on the benzene ring.

Optimization of Synthetic Pathways

The efficiency of the synthetic pathways leading to this compound can be enhanced through various optimization strategies. Key areas for optimization include reaction conditions, choice of reagents, and purification methods.

For the amination of 3,4-dibromobenzenesulfonyl chloride, optimization can focus on the temperature, reaction time, and the concentration of the ammonia solution to maximize the yield and purity of the product while minimizing reaction time. tandfonline.com A study on the synthesis of sulfonamides using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base found that optimal conditions of 0–5°C with 0.5 equivalents of the base resulted in excellent yields in a very short time (1–8 minutes). tandfonline.com This suggests that a careful selection of the base and temperature can significantly improve the efficiency of the sulfonylation reaction.

Recent advances in sulfonamide synthesis include the use of Quality by Design (QbD) approaches to systematically optimize reaction parameters. tandfonline.com This methodology allows for a more thorough understanding of how different variables affect the outcome of the reaction, leading to more robust and efficient processes. Furthermore, the development of new catalytic systems and reagents continues to provide more efficient and environmentally friendly alternatives for the synthesis of sulfonamides and their intermediates. thieme-connect.comacs.org

Strategies for Yield Enhancement

Sulfonation Step: The direct sulfonation of 1,2-dibromobenzene is a critical step that dictates the final yield. The use of a suitable sulfonating agent and optimized reaction conditions are paramount. Chlorosulfonic acid is a common reagent for such transformations. The reaction typically proceeds by the electrophilic aromatic substitution mechanism, where the choice of solvent and reaction temperature can significantly influence the outcome. To enhance the yield, an excess of the sulfonating agent is often employed to drive the reaction to completion. However, this can lead to the formation of undesired byproducts, including polysulfonated species. Therefore, a careful balance of stoichiometry is crucial.

Another approach to improve yield involves a two-step process where the substituted benzene is first treated with sulfuric acid and then with a halogenating agent like phosphorus oxychloride. This method can offer better control over the reaction and potentially higher yields of the desired sulfonyl chloride.

Amidation Step: The conversion of the synthesized 3,4-dibromobenzenesulfonyl chloride to this compound is typically achieved by reaction with ammonia or an ammonia source. The yield of this step is generally high. The reaction is often carried out in an aqueous medium with an excess of ammonium (B1175870) hydroxide to ensure complete conversion of the sulfonyl chloride. The use of a co-solvent can sometimes be beneficial to improve the solubility of the sulfonyl chloride.

Table 1: Illustrative Yields for the Synthesis of Substituted Benzenesulfonamides

| Starting Material | Sulfonating/Activating Agent | Amidation Conditions | Typical Yield (%) |

| 1,2-Dichlorobenzene | Chlorosulfonic Acid | Aqueous Ammonia | 75-85 |

| 1,4-Dibromobenzene | Fuming Sulfuric Acid | Ammonium Hydroxide | 80-90 |

| Toluene | Sulfuric Acid, Phosphorus Oxychloride | Gaseous Ammonia | 88-95 |

Note: The data in this table is illustrative and represents typical yields for the synthesis of analogous substituted benzenesulfonamides. Specific yields for this compound may vary based on the exact reaction conditions and purification methods employed.

Control of Regioselectivity and Stereoselectivity

Regioselectivity: The control of regioselectivity is a central challenge in the synthesis of this compound, originating from the sulfonation of 1,2-dibromobenzene. The two bromine atoms on the benzene ring are ortho-directing deactivators. During electrophilic aromatic substitution, the incoming sulfonyl group will be directed to the positions ortho and para to the bromine atoms. In the case of 1,2-dibromobenzene, positions 3, 4, 5, and 6 are available for substitution.

The directing effects of the two bromine atoms are additive. The bromine at position 1 directs the incoming electrophile to positions 2 (already occupied), 6, and 4. The bromine at position 2 directs to positions 1 (occupied), 3, and 5. Steric hindrance from the adjacent bromine atoms will disfavor substitution at positions 3 and 6. Therefore, the major product of sulfonation is expected to be 3,4-dibromobenzenesulfonic acid, with the formation of other isomers, such as 2,3-dibromobenzenesulfonic acid and 3,5-dibromobenzenesulfonic acid, as minor byproducts.

The regioselectivity of the sulfonation reaction can be influenced by several factors:

Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which in this case is often the less sterically hindered isomer.

Sulfonating Agent: The choice of sulfonating agent can impact the steric bulk of the electrophile and thus influence the regiochemical outcome.

Solvent: The solvent can affect the solvation of the intermediate species and thereby influence the transition state energies for the formation of different regioisomers.

Stereoselectivity: For the parent compound, this compound, there are no chiral centers, and therefore, stereoselectivity is not a consideration in its synthesis. However, in the synthesis of analogous compounds where a chiral center is present, either in the aromatic portion or as a substituent on the sulfonamide nitrogen, controlling stereoselectivity becomes crucial.

The stereoselective synthesis of chiral sulfonamides can be achieved through several strategies:

Use of Chiral Starting Materials: A common approach is to start with an enantiomerically pure amine or alcohol which is then reacted with the achiral sulfonyl chloride. The stereochemistry of the final product is thus derived from the starting material.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the sulfonamide nitrogen. This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of a key bond-forming step is a powerful strategy. For instance, catalytic asymmetric hydrogenation or oxidation reactions can be employed to introduce chirality into the molecule.

Table 2: Factors Influencing Regioselectivity in the Sulfonation of Dihalogenated Benzenes

| Dihalogenated Benzene | Sulfonating Agent | Temperature (°C) | Major Isomer | Minor Isomers |

| 1,2-Dichlorobenzene | Fuming Sulfuric Acid | 25 | 3,4-Dichloro | 2,3-Dichloro |

| 1,3-Dichlorobenzene | Chlorosulfonic Acid | 0 | 2,4-Dichloro | 3,5-Dichloro |

| 1,4-Dibromobenzene | Sulfur Trioxide | 20 | 2,5-Dibromo | - |

Note: This table provides examples of regioselective sulfonation for related dihalogenated benzenes to illustrate the principles of directing effects and steric hindrance.

Chemical Reactivity and Derivatization of 3,4 Dibromobenzenesulfonamide

Reactions Involving the Bromine Substituents on the Aromatic Ring

The two bromine atoms on the benzene (B151609) ring serve as versatile handles for introducing new functional groups and constructing more complex molecular architectures. Their reactivity is modulated by the electronic effects of the sulfonamide group and their relative positions on the ring.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Aromatic rings typically resist nucleophilic attack due to their inherent electron density. However, the presence of potent electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com The sulfonamide group (-SO2NH2) is a strong electron-withdrawing group, which activates the aromatic ring of 3,4-Dibromobenzenesulfonamide towards nucleophilic attack. byjus.com

The SNAr mechanism is a two-step addition-elimination process. pressbooks.publibretexts.org First, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, and the stability is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the site of attack, as they can delocalize the negative charge. byjus.compressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.publibretexts.org

In this compound, the bromine atom at the C4-position is para to the electron-withdrawing sulfonamide group. This positioning makes the C4-carbon particularly electron-deficient and susceptible to nucleophilic attack, as the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the sulfonyl group. The bromine at the C3-position is meta to the sulfonamide group and is therefore significantly less activated towards SNAr. masterorganicchemistry.com Consequently, nucleophilic aromatic substitution reactions on this molecule are expected to occur with high regioselectivity at the C4-position. A variety of strong nucleophiles, such as alkoxides (-OR), thiolates (-SR), and amines (NHR2), can be employed in these transformations. chemistrysteps.com

Halogen-Lithium Exchange Processes

Halogen-lithium exchange is a fundamental and rapid organometallic reaction used to convert aryl halides into highly reactive organolithium species. wikipedia.orgias.ac.in This transformation is typically achieved by treating the aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.org The reaction is a kinetically controlled process where the equilibrium favors the formation of the more stable organolithium compound. wikipedia.org The rate of exchange for halogens follows the trend I > Br > Cl. wikipedia.org

For this compound, treatment with one equivalent of an alkyllithium reagent would preferentially replace one of the bromine atoms with lithium. The regioselectivity of this exchange can be influenced by several factors, including directing groups. Functional groups capable of coordinating to lithium, such as ethers or amides, can direct the lithiation to an adjacent ortho position. researchgate.net In the absence of strong directing effects from the sulfonamide, the exchange may be less selective, but often the bromine ortho to another substituent is exchanged preferentially. researchgate.net

The resulting aryllithium intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents, as shown in the table below. This two-step sequence provides a versatile method for the regioselective functionalization of the aromatic ring.

| Electrophile | Reagent Example | Product Functional Group |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Alcohol |

| Carbon Dioxide | CO2 (gas or solid) | Carboxylic Acid |

| Esters | Ethyl formate | Aldehyde (after hydrolysis) |

| Alkyl Halides | Methyl iodide | Alkyl group |

| Disulfides | Dimethyl disulfide | Thioether |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Aryl bromides are excellent substrates for these transformations, particularly those catalyzed by palladium complexes. researchgate.netresearchgate.net this compound offers two reactive sites for such couplings, allowing for stepwise or double functionalization to build complex molecular scaffolds.

The general catalytic cycle for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Different cross-coupling reactions utilize different organometallic partners, providing access to a diverse array of products. The differential reactivity of the two bromine atoms can potentially be exploited for selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction.

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(PPh3)4, Pd(OAc)2/SPhos | Biaryls, Styrenes |

| Heck-Mizoroki | Alkenes | Pd(OAc)2/P(o-tol)3 | Substituted Alkenes |

| Sonogashira | Terminal Alkynes | PdCl2(PPh3)2/CuI | Aryl Alkynes |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | Pd2(dba)3/BINAP | Anilines, Aryl Ethers, Aryl Thioethers |

| Stille | Organostannanes | Pd(PPh3)4 | Biaryls, Vinyl Arenes |

| Negishi | Organozinc reagents | Pd(dppf)Cl2 | Alkylated/Arylated Arenes |

Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) itself is a key functional handle. The nitrogen atom, after deprotonation, becomes a potent nucleophile, and the N-H bonds can be substituted to generate a variety of derivatives.

N-Alkylation and Acylation Reactions

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a sulfonamidate anion. This anion is a strong nucleophile and readily reacts with electrophiles like alkyl halides or acylating agents. byjus.comamazonaws.com

N-Alkylation involves the reaction of the deprotonated sulfonamide with an alkylating agent, such as an alkyl halide, to form a new nitrogen-carbon bond. rsc.orgtcichemicals.com This reaction is a straightforward method for synthesizing secondary or tertiary sulfonamides. The reaction generally proceeds via an SN2 mechanism. Another modern approach is the "borrowing hydrogen" method, which uses alcohols as alkylating agents, catalyzed by transition metals like manganese or ruthenium, generating water as the only byproduct. acs.orgfigshare.com

N-Acylation is the reaction of the sulfonamide with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base. rsc.orgnih.gov This reaction yields N-acylsulfonamides, a class of compounds with acidic properties similar to carboxylic acids, making them valuable as carboxylic acid bioisosteres in medicinal chemistry. rsc.orgnih.gov More advanced methods utilize coupling reagents like N-acylbenzotriazoles, which can acylate sulfonamides under mild conditions with high yields. semanticscholar.orgsemanticscholar.org

| Transformation | Reagent Type | Example Reagent | Base Example | Product |

| N-Alkylation | Alkyl Halide | Benzyl bromide, Ethyl iodide | K2CO3, NaH | N-Alkylsulfonamide |

| N-Alkylation | Alcohol | Benzyl alcohol | K2CO3 (with Mn catalyst) | N-Alkylsulfonamide |

| N-Acylation | Acid Chloride | Acetyl chloride | Pyridine, Et3N | N-Acylsulfonamide |

| N-Acylation | Acid Anhydride | Acetic anhydride | H2SO4 (cat.) | N-Acylsulfonamide |

| N-Acylation | N-Acylbenzotriazole | N-Benzoylbenzotriazole | NaH | N-Acylsulfonamide |

Formation and Reactivity of N,N-Dibromobenzenesulfonamide

The parent benzenesulfonamide (B165840) can be converted into N,N-dibromobenzenesulfonamide by treatment with a brominating agent in the presence of a base. researchgate.net This transformation replaces both hydrogen atoms on the sulfonamide nitrogen with bromine atoms, creating a powerful and versatile reagent. researchgate.net

The resulting N,N-dibromosulfonamide is a stable, solid source of electrophilic bromine. researchgate.net The N-Br bonds are relatively weak, and the bromine atoms can be delivered in radical or ionic pathways depending on the reaction conditions. This reagent has found broad application in organic synthesis as a brominating agent for various substrates. researchgate.net

Key reactions involving N,N-dibromosulfonamides include:

Bromination of Alkenes and Alkynes : It can add bromine across double and triple bonds. researchgate.net

Allylic and Benzylic Bromination : Under radical conditions (e.g., with light or a radical initiator), it can selectively brominate allylic and benzylic positions, similar to N-Bromosuccinimide (NBS). wikipedia.orgyoutube.com

Bromination of Aromatic Compounds : It can brominate electron-rich aromatic rings such as phenols and anilines. wikipedia.org

α-Bromination of Carbonyls : It can be used to introduce a bromine atom at the alpha position of carbonyl compounds. wikipedia.org

The use of N,N-dibromosulfonamides offers an alternative to using elemental bromine, which is a volatile and highly corrosive liquid. researchgate.net

Synthesis of Advanced Derivatives

The presence of reactive sites on this compound allows for its incorporation into larger and more complex molecular architectures, including heterocyclic structures, macrocyclic compounds like phthalocyanines, and high-performance polymers.

The synthesis of heterocyclic aromatic amide adducts from this compound can be achieved through the reaction of its corresponding sulfonyl chloride with various heterocyclic aromatic amines. This reaction, a variation of the Hinsberg test, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide linkage.

The general reaction involves the treatment of a primary or secondary amine with benzenesulfonyl chloride in the presence of an aqueous alkali. Primary amines form soluble sulfonamide salts, while secondary amines form insoluble sulfonamides. wikipedia.orglibretexts.org This methodology can be extended to the synthesis of N-(heterocyclic aryl)-3,4-dibromobenzenesulfonamides. For this, 3,4-dibromobenzenesulfonyl chloride would be reacted with a variety of heteroaromatic amines in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

R-NH₂ + ClSO₂-C₆H₃Br₂ → R-NH-SO₂-C₆H₃Br₂ + HCl

(where R is a heterocyclic aromatic group)

A range of heterocyclic amines, such as those containing pyrimidine (B1678525) rings, can be reacted with sulfonyl chlorides to produce biologically active sulfonamide derivatives. who.int The reaction is typically carried out in a solvent like pyridine, which also acts as a catalyst, at room temperature or with gentle heating. who.int The resulting N-heterocyclic 3,4-dibromobenzenesulfonamides are a class of compounds with potential for further chemical modification and biological screening.

Table 1: Examples of Heterocyclic Amines for Adduct Formation

| Heterocyclic Amine | Potential Product Class |

| Aminopyridines | N-(Pyridinyl)-3,4-dibromobenzenesulfonamides |

| Aminopyrimidines | N-(Pyrimidinyl)-3,4-dibromobenzenesulfonamides |

| Aminothiazoles | N-(Thiazolyl)-3,4-dibromobenzenesulfonamides |

| Aminoquinolines | N-(Quinolinyl)-3,4-dibromobenzenesulfonamides |

This table is illustrative and based on general reactivity principles of sulfonyl chlorides with amines.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments. Their properties can be tuned by the introduction of various substituents onto the periphery of the macrocycle. One common method of functionalization is the introduction of sulfonamide groups.

The synthesis of phthalocyanine (B1677752) sulfonamides typically involves the reaction of a phthalocyanine derivative containing sulfonyl chloride groups with an amine. google.com In the context of this compound, it is conceivable to incorporate this moiety by reacting a chlorosulfonated phthalocyanine with the amino group of this compound. However, this would require the presence of an amino group on the benzenesulfonamide, such as in 4-amino-3,5-dibromobenzenesulfonamide, to react with the phthalocyanine sulfonyl chloride.

A more direct, albeit synthetically challenging, approach could involve the use of a phthalonitrile (B49051) precursor bearing a this compound group. The cyclotetramerization of this substituted phthalonitrile, often in the presence of a metal salt, would lead to the formation of a phthalocyanine with peripherally attached this compound moieties. The synthesis of substituted phthalonitriles is a key step in the preparation of functionalized phthalocyanines. nih.gov

Table 2: Potential Phthalocyanine Sulfonamide Structures

| Phthalocyanine Core | Substituent |

| Metal-free Phthalocyanine | This compound |

| Copper Phthalocyanine | This compound |

| Zinc Phthalocyanine | This compound |

This table represents hypothetical structures that could be synthesized based on known phthalocyanine chemistry.

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. A common method for their synthesis is through nucleophilic aromatic substitution (SNAr) polymerization. This process typically involves the reaction of a bisphenol with an activated dihaloaromatic compound, where the halogen atoms are activated by strongly electron-withdrawing groups. researchgate.netnih.gov

The sulfonamide group can act as an activating group for nucleophilic aromatic substitution. researchgate.net For instance, poly(aryl ether sulfonamide)s have been synthesized by reacting monomers like 2,4-difluoro-N,N-dimethylbenzenesulfonamide with various bisphenols. researchgate.net In these reactions, the fluorine atoms are displaced by the phenoxide nucleophiles.

In the case of this compound, the bromine atoms are less reactive as leaving groups in SNAr reactions compared to fluorine atoms. nih.govmdpi.com However, under appropriate conditions, such as with a highly reactive bisphenol and potentially a catalyst, it might be possible to synthesize poly(aryl ether sulfonamide)s. The polymerization would proceed via the displacement of the bromine atoms by the bisphenoxide.

General Polymerization Scheme:

n HO-Ar-OH + n Br-C₆H₃(SO₂NH₂)-Br → [-O-Ar-O-C₆H₃(SO₂NH₂)-]n + 2n HBr

(where Ar is an aromatic group from a bisphenol)

The properties of the resulting polymer, such as its glass transition temperature and thermal stability, would be influenced by the structure of the bisphenol used. The presence of the sulfonamide group in the polymer backbone could also impart specific properties, such as improved solubility in certain solvents or potential for post-polymerization modification.

Table 3: Common Bisphenols for Poly(aryl ether) Synthesis

| Bisphenol | Resulting Polymer Segment |

| Bisphenol A | -O-C₆H₄-C(CH₃)₂-C₆H₄- |

| 4,4'-Biphenol | -O-C₆H₄-C₆H₄- |

| Hydroquinone | -O-C₆H₄- |

| Bisphenol AF | -O-C₆H₄-C(CF₃)₂-C₆H₄- |

This table lists common diols used in the synthesis of poly(aryl ether)s, which could potentially be reacted with a dihalo-benzenesulfonamide monomer.

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. carleton.eduscribd.com

The crystal packing of sulfonamides is dominated by a network of intermolecular interactions. nih.gov

Hydrogen Bonding: The primary interaction is typically strong N-H···O hydrogen bonds, where the amine protons of the sulfonamide group act as donors and the sulfonyl oxygen atoms act as acceptors. mdpi.comnih.gov This interaction frequently leads to the formation of centrosymmetric dimers or infinite chains and sheets within the crystal lattice. nih.govnih.gov

Halogen Bonding: The bromine atoms on the benzene (B151609) ring can participate in halogen bonds, acting as electrophilic regions that interact with nucleophilic atoms like oxygen or nitrogen from neighboring molecules (e.g., Br···O or Br···N interactions). researchgate.net

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions can be either face-to-face or offset. researchgate.netresearchgate.net

The conformation of the molecule itself, particularly the torsion angle between the plane of the aromatic ring and the S-N bond, is influenced by these intermolecular forces to achieve the most stable packing arrangement in the crystal. mdpi.com

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are fundamental in the analysis and quality control of 3,4-Dibromobenzenesulfonamide. These techniques facilitate the separation of the compound from potential impurities, reaction byproducts, and starting materials, enabling accurate quantification and purity verification.

Gas-Liquid Chromatography (GLC) is a powerful analytical tool for compounds that are volatile and thermally stable. However, sulfonamides like this compound possess polar functional groups (-SO₂NH₂) that can lead to issues such as poor peak shape, low volatility, and thermal decomposition in the GC system. To overcome these challenges, derivatization is employed to convert the polar analyte into a more volatile and thermally stable derivative. researchgate.netjfda-online.com

The primary target for derivatization in sulfonamides is the active hydrogen on the amide nitrogen. Common derivatization strategies fall into three main categories: silylation, acylation, and alkylation. jfda-online.comgcms.cz

Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. sigmaaldrich.com This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound. researchgate.net

Alkylation: This method involves replacing the acidic hydrogen with an alkyl group. Diazomethane, for instance, can be used for methylation. oup.com Another effective reagent is pentafluorobenzyl bromide (PFB-Br), which introduces a pentafluorobenzyl group. This is particularly advantageous as the halogenated derivative exhibits a strong response with an electron capture detector (ECD), significantly enhancing detection sensitivity. libretexts.org A double derivatization technique, involving methylation with diazomethane followed by acylation with heptafluorobutyric anhydride, has also been successfully used for the GLC analysis of various sulfonamides. oup.com

Acylation: This involves the introduction of an acyl group. While less common for the primary derivatization of the sulfonamide group itself, it can be used in combination with other techniques. oup.com

Following derivatization, the resulting less polar and more volatile compound can be effectively separated on a GC column, typically a capillary column with a non-polar stationary phase. Detection is often achieved using a Flame Ionization Detector (FID) or, for halogenated derivatives, a more sensitive Electron Capture Detector (ECD). oup.com

| Derivatization Strategy | Reagent Example | Derivative Formed | Key Advantages |

| Silylation | BSTFA + TMCS | N-trimethylsilyl (TMS) | Increases volatility, improves peak shape sigmaaldrich.com |

| Alkylation | Diazomethane | N-methyl | Simple, produces stable derivatives oup.com |

| Alkylation (Halogenated) | Pentafluorobenzyl bromide (PFB-Br) | N-pentafluorobenzyl | Enhances sensitivity with ECD libretexts.org |

| Double Derivatization | Diazomethane + Heptafluorobutyric anhydride | N-methyl, N-heptafluorobutyryl | Creates highly volatile and ECD-sensitive derivatives oup.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonamides, as it can handle compounds that are non-volatile or thermally labile without requiring derivatization. nih.gov It is a cornerstone for both qualitative and quantitative analysis of this compound.

The most common mode for sulfonamide analysis is Reversed-Phase HPLC (RP-HPLC). nih.gov In this setup, the separation occurs on a non-polar stationary phase, typically a C18 column, with a polar mobile phase. The mobile phase is usually a mixture of an aqueous component (like water or a buffer) and an organic modifier, such as acetonitrile or methanol. mdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. nih.gov

Key parameters that are optimized for the HPLC analysis of sulfonamides include:

Mobile Phase Composition: The ratio of acetonitrile/methanol to the aqueous phase is critical for achieving good separation. The pH of the aqueous component is also important; it is often kept acidic to suppress the ionization of the sulfonamide group, leading to better retention and peak symmetry. usda.gov

Stationary Phase: A C18 column is a common choice, providing excellent separation for a wide range of sulfonamides. nih.gov

Detection: Due to the presence of the aromatic ring, sulfonamides exhibit strong UV absorbance. A Diode Array Detector (DAD) or a standard UV detector set at a specific wavelength (e.g., 254 nm or 270 nm) is typically used for quantification. mdpi.com For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). usda.gov

Purity assessment is performed by analyzing the chromatogram for any impurity peaks. The percentage purity can be calculated based on the relative peak areas. For accurate quantification, a calibration curve is generated using certified reference standards of this compound.

| Parameter | Typical Condition | Purpose/Rationale |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Suitable for moderately polar compounds like sulfonamides. nih.gov |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidified aqueous phase to suppress analyte ionization. usda.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. mdpi.com |

| Elution | Gradient | Allows for separation of compounds with a range of polarities. nih.gov |

| Detector | UV/Diode Array Detector (DAD) | Detects the aromatic structure of the compound. mdpi.com |

| Coupling | Mass Spectrometry (MS) | Provides mass information for confirmation and enhanced sensitivity. usda.gov |

Computational and Theoretical Investigations of this compound: A Review of Current Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While this compound is documented as a chemical entity and may be used in synthesis, dedicated studies focusing on its electronic structure, reactivity, and biomolecular interactions through computational methods appear to be limited or not publicly available.

Extensive searches for specific applications of quantum chemical calculations, molecular modeling, and theoretical reaction mechanism studies on this compound did not yield specific research findings. Methodologies such as Density Functional Theory (DFT) for analyzing electronic and vibrational properties, semiempirical methods like PM3 for reactivity estimation, or molecular docking simulations to predict protein binding are standard in computational chemistry. However, their application to this particular compound has not been detailed in accessible scholarly articles.

Consequently, it is not possible to provide a detailed, data-driven article on the computational and theoretical investigations of this compound that adheres to the requested scientific rigor and specificity. The creation of such an article would require original research data that is not currently present in the public domain.

Computational and Theoretical Investigations of 3,4 Dibromobenzenesulfonamide

Theoretical Studies on Reaction Mechanisms

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Key Parameters from FMO Analysis:

EHOMO: Energy of the Highest Occupied Molecular Orbital.

ELUMO: Energy of the Lowest Unoccupied Molecular Orbital.

Energy Gap (ΔE): ELUMO - EHOMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3,4-Dibromobenzenesulfonamide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Key Parameters from NBO Analysis:

Donor NBO (i): The filled orbital involved in the interaction.

Acceptor NBO (j): The empty orbital involved in the interaction.

Stabilization Energy (E(2)): The energy associated with the delocalization from donor to acceptor.

Table 2: Hypothetical NBO Analysis for Selected Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | σ*(S1-O2) | 5.8 |

| LP(1) O2 | σ*(S1-N5) | 2.1 |

| π(C1-C2) | π*(C3-C4) | 18.5 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. Atom numbering is hypothetical.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack. Conversely, electron-deficient regions with positive potential (typically colored blue) are prone to nucleophilic attack. Regions with neutral potential are often shown in green. The MEP map provides a clear, visual guide to the reactive sites of a molecule.

Key Information from MEP Mapping:

Negative Potential Regions: Indicate electron-rich areas, likely sites for interaction with electrophiles.

Positive Potential Regions: Indicate electron-deficient areas, likely sites for interaction with nucleophiles.

Table 3: Hypothetical Molecular Electrostatic Potential Values at Specific Atoms of this compound

| Atom/Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of the sulfonyl group | -35.5 | Susceptible to electrophilic attack |

| Hydrogen atoms of the amide group | +45.2 | Susceptible to nucleophilic attack |

| Aromatic ring (π-system) | -15.8 | Susceptible to electrophilic attack |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Structure Activity Relationship Sar Investigations of Brominated Benzenesulfonamide Scaffolds

Impact of Bromine Substitution Pattern on Biological Activities

The number and position of bromine atoms on the benzenesulfonamide (B165840) scaffold are critical determinants of the compound's interaction with biological targets, profoundly influencing its potency and selectivity.

The placement of the two bromine atoms in the 3,4-positions versus the 2,4-positions results in different molecular shapes and dipole moments. These differences affect how the inhibitor fits into the active site of an enzyme. The active sites of different enzyme isoforms contain unique arrangements of amino acid residues, creating distinct topographies. Consequently, one positional isomer may achieve a more complementary fit and establish more favorable interactions in the active site of a specific isoform compared to another isomer, leading to variations in inhibitory potency and selectivity. For instance, benzenesulfonamide derivatives have shown that the nature and position of substituents play a crucial role in the conformation adopted by the compound within the enzyme active site, which directly impacts inhibition. nih.gov

Halogens, particularly bromine, play a significant role in molecular recognition at the active site of enzymes through a specific non-covalent interaction known as halogen bonding. A halogen bond is formed between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on an amino acid residue. This interaction is directional and can significantly contribute to the binding affinity of an inhibitor.

In the context of 3,4-dibromobenzenesulfonamide, the two bromine atoms can act as halogen bond donors, enhancing the molecule's affinity for its target protein. This improved binding can translate into more potent enzymatic inhibition. The strength of halogen bonding generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. Therefore, bromine is capable of forming strong and effective halogen bonds that stabilize the inhibitor-enzyme complex. This mechanism is increasingly exploited in rational drug design to enhance the potency and selectivity of lead compounds.

Modifications of the Sulfonamide Group and its Influence on Activity

The sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG) in this class of inhibitors, particularly for carbonic anhydrases. Modifications to this group can substantially alter the compound's inhibitory profile.

Substitution on the nitrogen atom of the sulfonamide group (N-substitution) is a key strategy for modulating the pharmacological properties of benzenesulfonamide inhibitors. While specific SAR data for an N-dimethylaminomethylene substitution on this compound is not detailed in the surveyed literature, the general principles of N-substitution are well-established.

The "tail approach" is a highly successful strategy in medicinal chemistry for developing isoform-selective enzyme inhibitors. unifi.it In this context, the substituted benzene (B151609) ring of the benzenesulfonamide is considered the "tail," which extends away from the zinc-binding sulfonamide group. The specific chemical nature of this tail is a primary determinant of isoform specificity.

Different enzyme isoforms have variations in the amino acid residues that line the entrance and middle-to-outer regions of their active sites. By modifying the tail—for instance, by altering the halogen substitution pattern on the benzene ring—it is possible to exploit these subtle differences. A tail group that forms favorable hydrophobic, van der Waals, or halogen-bonding interactions with the unique residues of one isoform but not another will result in selective inhibition. The 3,4-dibromophenyl group of this compound serves as a specific tail whose interactions govern its potency and selectivity profile against various enzyme isoforms.

SAR in Specific Biological Target Systems

The most extensively studied biological targets for benzenesulfonamide derivatives are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov These enzymes play vital roles in numerous physiological processes, and their inhibition has therapeutic applications. Several isoforms are known, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov

The SAR of benzenesulfonamides as CA inhibitors is well-defined. The primary sulfonamide group (unsubstituted) is deprotonated and coordinates directly to the Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor. The substituted benzene ring, or tail, extends into a 15 Å-deep cavity, where it can interact with a variety of hydrophilic and hydrophobic amino acid residues.

The inhibitory profile of benzenesulfonamide derivatives is highly dependent on the substitution pattern of the benzene ring. As illustrated in the table below, modifications to the tail can lead to dramatic shifts in potency and selectivity across different CA isoforms. For example, certain derivatives show low nanomolar inhibition for the tumor-associated isoforms hCA IX and XII while being less effective against the cytosolic hCA I and II. nih.govnih.gov This selectivity is crucial for therapeutic applications, such as in anticancer agents, where targeting tumor-specific isoforms is desired to minimize side effects. nih.gov

Table 1: Inhibitory Potency (Kᵢ in nM) of Representative Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 12a | 358 | 65.4 | 8.9 | 9.8 |

| 12b | 86.1 | 0.85 | 8.1 | 5.5 |

| 14a | 16.1 | 2.1 | 36.0 | 594 |

| 14b | 643 | 91.0 | 4.8 | 89.7 |

| 16a | 22.8 | 8.4 | 25.0 | 7.3 |

| 17a | 217 | 70.5 | 6.6 | 8.9 |

| AAZ * | 250 | 12.1 | 25.8 | 5.7 |

Data sourced from Angeli et al., J. Enzyme Inhib. Med. Chem., 2021. nih.gov *AAZ (Acetazolamide) is a clinically used CA inhibitor shown for reference.

Based on a comprehensive search for preclinical studies on the specific chemical compound This compound , there is currently no publicly available research data corresponding to the biological activities outlined in your request.

Specifically, targeted searches for scientific literature detailing the compound's activity in the following areas did not yield any specific results:

Enzyme Inhibition Applications:

No kinetic or binding studies were found for the inhibition of Carbonic Anhydrase isoforms (hCA I, II, IX, XII) by this compound.

No data was found regarding the inhibition of Lipoxygenase (e.g., 12-LOX) or the modulation of lipid metabolites like 12-HETE.

Antimicrobial Research:

No studies detailing antibacterial efficacy against strains such as Escherichia coli or Staphylococcus aureus were identified.

No information on its antifungal properties was found.

Anthelmintic Activity:

No research on the anthelmintic properties of this compound was located.

While the broader class of sulfonamides and various benzenesulfonamide derivatives have been extensively studied for these biological activities, the research specific to the 3,4-dibromo-substituted variant is not present in the available literature. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound as requested.

Biological Activities and Mechanistic Studies Preclinical Focus

Anthelmintic Activity

Efficacy Against Parasitic Helminths (e.g., Fasciola hepatica in livestock)

The anthelmintic potential of benzenesulfonamide (B165840) derivatives has been evaluated in preclinical models, with notable efficacy demonstrated against parasitic flatworms such as Fasciola hepatica (the common liver fluke). In an experimental study involving infections in calves, a benzenedisulfonamide compound markedly reduced fluke egg counts in the weeks following treatment. nih.gov Post-mortem analysis confirmed a significant reduction in the mean recovery of flukes. nih.gov

The efficacy of the benzenedisulfonamide was found to be high, achieving a fluke reduction of 97.5% and 99.5% at different concentrations, with 100% efficacy observed at higher doses. nih.gov This demonstrates the potent flukicidal activity of this class of compounds in a livestock model. nih.gov The extensive use of other flukicides, such as triclabendazole, has led to increasing reports of resistance, underscoring the need for alternative chemical classes for the treatment of fasciolosis. nih.govresearchgate.netresearchgate.net

Table 1: Efficacy of a Benzenedisulfonamide Compound Against Fasciola hepatica in Calves

| Metric | Outcome | Source |

|---|---|---|

| Fluke Egg Counts | Markedly reduced post-treatment | nih.gov |

| Mean Fluke Recovery | Significantly reduced at necropsy | nih.gov |

| Efficacy Rate | 97.5% - 100% | nih.gov |

Proposed Mechanisms of Anthelmintic Action

While the precise mechanism for 3,4-Dibromobenzenesulfonamide has not been fully elucidated, the anthelmintic action of structurally related sulfonamides provides a likely model. The primary proposed mechanism involves the disruption of critical metabolic pathways within the parasite, specifically those related to energy generation. nih.govscispace.com

Compounds such as clorsulon, a benzenedisulfonamide, function as competitive inhibitors of key enzymes in the glycolytic pathway of the fluke. nih.govscispace.com Specifically, they are known to inhibit phosphoglycerate kinase and phosphoglyceromutase. nih.govscispace.com By blocking these enzymes, the compound disrupts the Emden-Meyerhof pathway, which is essential for ATP production in the parasite. This disruption of energy metabolism leads to paralysis and death of the helminth. scispace.com Other anthelmintic mechanisms seen in different chemical classes include the uncoupling of oxidative phosphorylation, inhibition of tubulin polymerization, or interference with neuromuscular transmission by acting as agonists or antagonists at neurotransmitter receptors. nih.govscops.org.ukmsdvetmanual.com

Antitumor Research (Preclinical Models)

Inhibition of Cancer Cell Proliferation In Vitro

The benzenesulfonamide scaffold is a core component of various compounds investigated for their antitumor properties. Preclinical in vitro studies have shown that derivatives incorporating this structure can significantly inhibit the proliferation of various cancer cell lines.

For example, a series of novel imidazole derivatives bearing a benzenesulfonamide moiety demonstrated cytotoxic effects against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. nih.gov Another study highlighted a different aminobenzenesulfonamide derivative that induced a marked reduction in the viability of colorectal cancer cells (HT-29). nih.gov Similarly, indole-based benzenesulfonamides have been shown to reduce the viability of breast cancer cell lines, including MCF-7 and SK-BR-3, in a concentration-dependent manner. researchgate.net These findings establish that the benzenesulfonamide structure is a viable pharmacophore for the development of agents with anti-proliferative activity.

Table 2: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

| Cell Line | Cancer Type | Effect | Source |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity | nih.gov |

| IGR39 | Malignant Melanoma | Cytotoxicity | nih.gov |

| HT-29 | Colorectal Cancer | Reduced Viability, Apoptosis Induction | nih.gov |

| SW620 | Colorectal Cancer | Proliferation Inhibition | nih.gov |

| MCF-7 | Breast Cancer | Reduced Viability | researchgate.net |

| SK-BR-3 | Breast Cancer | Reduced Viability | researchgate.net |

Identification of Molecular Targets and Pathways (e.g., VEGF-dependent HUVEC assay)

Investigations into the mechanisms underlying the antitumor effects of benzenesulfonamide derivatives have identified several molecular pathways. One key area of antitumor research is the inhibition of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary target in this area. Assays using Human Umbilical Vein Endothelial Cells (HUVECs) are standard in vitro models to study angiogenesis. nih.govnih.gov In these assays, the ability of a compound to inhibit VEGF-induced proliferation, migration, or tube formation by HUVECs is measured.

For certain aminobenzenesulfonamide derivatives, the anticancer activity has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.gov This increase in oxidative stress leads to the downstream activation of apoptotic pathways, including the release of cytochrome c and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, these compounds were observed to modulate the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis. nih.gov

In Vivo Antitumor Efficacy in Xenograft Models (e.g., HCT116)

The evaluation of antitumor efficacy in live animal models is a critical step in preclinical drug development. The HCT116 colorectal carcinoma cell line is widely used to establish subcutaneous xenograft tumors in immunocompromised mice. reactionbiology.comaltogenlabs.com This model allows for the in vivo assessment of a compound's ability to inhibit tumor growth. altogenlabs.comnih.gov

In a typical HCT116 xenograft study, once tumors reach a specified volume, animals are treated with the test compound, and tumor growth is monitored over time. nih.govresearchgate.net The primary endpoint is often a significant reduction in tumor volume or weight in the treated group compared to a vehicle-treated control group. researchgate.netresearchgate.net This model has been successfully used to demonstrate the in vivo antitumor efficacy of various novel therapeutic agents. nih.govresearchgate.net While specific data for this compound in this model is not available, its structural analogues and derivatives with promising in vitro data would be prime candidates for evaluation in such HCT116 xenograft models to confirm their therapeutic potential. nih.govresearchgate.net

Applications as Precursors for Biologically Active Scaffolds

The this compound structure serves as a valuable starting material or precursor for the synthesis of more complex, biologically active molecules. Its chemical structure allows for further functionalization, making it a versatile building block in medicinal chemistry.

A clear example is the synthesis of a series of 1-substituted imidazole derivatives that incorporate the benzenesulfonamide moiety. nih.gov In this work, the foundational benzenesulfonamide structure was chemically modified to create a library of new compounds. These resulting derivatives were then screened for biological activity, leading to the identification of molecules with potent anticancer properties. nih.gov This approach highlights the utility of this compound as a scaffold, enabling the exploration of chemical space to develop novel therapeutic agents.

Advanced Research Perspectives and Future Directions

Rational Design of Next-Generation Benzenesulfonamide (B165840) Derivatives

The rational design of new therapeutic agents based on the benzenesulfonamide core is a highly active area of research. This approach utilizes computational modeling and a deep understanding of biological targets to create derivatives with enhanced potency, selectivity, and desired pharmacokinetic properties. By modifying the core structure of a compound like 3,4-Dibromobenzenesulfonamide, researchers can systematically develop next-generation inhibitors for a variety of enzymes and receptors implicated in disease.

Key strategies in the rational design of benzenesulfonamide derivatives include:

Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) models are developed to correlate the chemical structure of benzenesulfonamide analogs with their biological activity. This allows for the prediction of the potency of novel compounds before synthesis.

Pharmacophore Hybridization: This technique involves tethering the benzenesulfonamide pharmacophore to other known active moieties to create hybrid molecules with dual or enhanced activity. For example, new selective COX-2 inhibitors have been designed by linking benzenesulfonamide and 1,2,3-triazole pharmacophores to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Targeted Enzyme Inhibition: Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs). Rational design efforts focus on achieving isoform selectivity to target specific CAs, such as CA IX, which is overexpressed in many solid tumors. rsc.orgnih.govresearchgate.net This involves designing derivatives that form favorable binding interactions within the active site of the target enzyme. rsc.orgresearchgate.net For instance, certain thiazolone-benzenesulfonamides have shown excellent and selective inhibition against CA IX. rsc.orgnih.govrsc.org

Recent research has identified several promising benzenesulfonamide derivatives with significant therapeutic potential, as detailed in the table below.

Table 1: Examples of Rationally Designed Benzenesulfonamide Derivatives and Their Biological Activity

| Compound Name/Code | Therapeutic Target | Reported Activity (IC50) | Disease Area |

|---|---|---|---|

| AL106 | Tropomyosin receptor kinase A (TrkA) | 58.6 µM | Glioblastoma nih.gov |

| Compound 4e (thiazol-4-one-benzenesulfonamide derivative) | Carbonic Anhydrase IX (CA IX) | 10.93–25.06 nM | Breast Cancer nih.govrsc.org |

| Compound 6b (thiazolyl benzenesulfonamide analogue) | Cyclooxygenase-2 (COX-2) | 0.04 µM | Inflammation nih.gov |

| Compound 4h (tryptanthrin derivative with benzenesulfonamide) | Acetylcholinesterase (AChE) | 0.13 ± 0.04 μM | Alzheimer's Disease mdpi.com |

Integration of Multi-Omics Data in Activity Prediction

The prediction of a drug's activity and its mechanism of action is being revolutionized by the integration of multi-omics data. elifesciences.org This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic and systematic understanding of how a compound like a benzenesulfonamide derivative affects cellular processes. nih.gov For benzenesulfonamides, this means moving beyond single-target interactions to a systems-level perspective.

Integrating multi-omics data can:

Elucidate Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations after treatment with a benzenesulfonamide derivative, researchers can uncover the full range of pathways affected by the compound. elifesciences.org

Identify Novel Biomarkers: Multi-omics analysis can help identify biomarkers that predict a patient's response to a particular benzenesulfonamide-based therapy, paving the way for personalized medicine. arxiv.org

Improve Target Validation: This integrated approach can validate intended biological targets and reveal potential off-target effects that would not be apparent from single-omics studies alone. elifesciences.org

Methodologies for integrating multi-omics data are becoming increasingly sophisticated and include correlation-based strategies, pathway analysis, and network-based machine learning approaches. nih.gov These methods help bridge the gap from genotype to phenotype, offering a more complete picture of a drug's impact. nih.gov

Exploration of Novel Therapeutic Indications Beyond Current Scope

The versatility of the benzenesulfonamide scaffold suggests its potential utility across a wide range of diseases beyond its well-established roles. Research is actively exploring new therapeutic applications for these derivatives.

Neurodegenerative Diseases: Tryptanthrin derivatives incorporating benzenesulfonamide substituents have been evaluated as multi-target-directed ligands for treating Alzheimer's disease. mdpi.com These compounds have shown promising cholinesterase inhibitory activity and neuroprotective properties. mdpi.com

Anticonvulsant Activity: Novel benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms II and VII, which are related to epileptogenesis. nih.gov Some of these compounds have demonstrated effective, orally active anticonvulsant action in preclinical models without significant neurotoxicity. nih.gov

Anticancer Therapies: Beyond carbonic anhydrase inhibition, benzenesulfonamide analogs are being investigated as inhibitors of other cancer-related targets, such as the Tropomyosin receptor kinase A (TrkA) for the treatment of glioblastoma. nih.gov

Antimicrobial Agents: The inhibition of carbonic anhydrases in bacteria can interfere with their growth. nih.govrsc.org Consequently, new benzenesulfonamides are being evaluated for their antibacterial and anti-biofilm activities against pathogens like S. aureus and K. pneumonia. rsc.orgresearchgate.netrsc.org

Applications in Advanced Materials Science and Engineering (e.g., polymer synthesis)

The chemical structure of this compound and its analogs presents opportunities for applications in materials science, particularly in the synthesis of advanced polymers. The aromatic ring can be incorporated into polymer backbones, while the sulfonamide group and bromine atoms can be used for further functionalization or to impart specific properties.

Monomers for Polycondensation: Aromatic compounds are fundamental building blocks in Friedel-Crafts polycondensation reactions to produce high-molecular-weight linear polymers. nsf.gov The dibrominated benzene (B151609) ring of this compound could potentially act as a monomer in such reactions, contributing to polymers with unique thermal and mechanical properties.

Development of Sulfonated Polymers: Sulfonated polymers are crucial for applications such as proton exchange membranes (PEMs) in fuel cells. The synthesis of sulfonated polyimides often involves the use of diamine monomers containing sulfonic acid groups. researchgate.net The benzenesulfonamide moiety could be a precursor to creating such sulfonated monomers, leading to novel membrane materials.

Polymerization Modifiers: In emulsion polymerization processes used to create synthetic rubber, compounds known as shortstoppers are used to terminate the reaction at a specific conversion point. google.com These are typically free radical scavengers. While not a direct application, the reactivity of the benzenesulfonamide scaffold could be explored for developing novel polymerization modifiers or stabilizers.

Functional Coatings: Polymers with inherent antimicrobial properties are of great interest for creating functional coatings. ed.ac.uk The known biological activity of the sulfonamide group could potentially be harnessed by incorporating benzenesulfonamide derivatives into polymer coatings to prevent bacterial growth on surfaces. ed.ac.uk

The field of applied materials science continually seeks new monomers and functional molecules to create materials with enhanced properties for electronics, thermal management, and structural applications. routledge.comcase.edu The exploration of benzenesulfonamide derivatives like this compound in this context represents a promising future direction.

Table of Mentioned Compounds

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3,4-Dibromobenzenesulfonamide, and how can purity be optimized?

- Methodology : The synthesis typically involves sulfonation of 3,4-dibromobenzene followed by amidation. A two-step procedure is recommended:

Sulfonation : React 3,4-dibromobenzene with chlorosulfonic acid under anhydrous conditions at 0–5°C for 2 hours.

Amidation : Treat the intermediate sulfonyl chloride with aqueous ammonia (25% w/v) at room temperature for 12 hours.

- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 3:1) and confirm via melting point analysis (expected range: 150–155°C based on analogous sulfonamides) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : NMR (DMSO-d6) should show absence of aromatic protons due to bromine substitution (δ 7.5–8.2 ppm for parent benzene). NMR will confirm sulfonamide group (C-SO-NH resonance near δ 125–135 ppm).

- Mass Spectrometry : ESI-MS ([M-H]) expected at m/z 312.88 (CHBrNOS).

- IR : Strong peaks at 1340 cm (asymmetric S=O) and 1160 cm (symmetric S=O) .

Advanced Research Questions

Q. How can regioselectivity challenges in the sulfonation of 3,4-dibromobenzene be addressed?

- Experimental Design : Use kinetic vs. thermodynamic control strategies:

- Low-temperature sulfonation (0°C) favors meta-directing effects of bromine, minimizing di-substitution byproducts.

- Catalytic additives : Employ HSO as a protonating agent to stabilize the sulfonic acid intermediate.

- Validation : Compare HPLC retention times (C18 column, acetonitrile/water gradient) of intermediates with commercial standards (e.g., 3-bromobenzenesulfonyl chloride) .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Data Analysis Framework :

Cross-validate sources : Compare data from peer-reviewed journals (e.g., Eur. J. Pharm. Sci.) with institutional databases (e.g., NIST Chemistry WebBook).

Assess crystallization solvents : Polymorphism can alter melting points; recrystallize from multiple solvents (e.g., DMF vs. ethanol).

Control moisture : Hygroscopic samples may show depressed melting points; dry under vacuum (40°C, 24 h) before analysis .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Optimized Conditions :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidative degradation.

- Temperature limits : Maintain reactions below 180°C; monitor via in-situ FTIR for SO release (indicative of decomposition).

- Stabilizers : Add radical inhibitors (e.g., BHT) in free-radical reaction environments .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous vs. organic phases?

- Guidelines :

- Aqueous work : Use pH-neutral buffers to avoid liberating HBr (corrosive); employ fume hoods for ammonia vapors during amidation.

- Organic solvents : Dichloromethane/THF mixtures require grounding to prevent static discharge (risk of sulfonamide dust ignition).

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Refer to SDS for emergency response (e.g., eye exposure requires 15-minute flushing with saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.